molecular formula C15H14N2O6S B6412161 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid CAS No. 1261971-51-0

4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid

Cat. No.: B6412161
CAS No.: 1261971-51-0
M. Wt: 350.3 g/mol
InChI Key: ROTGPSGAJGSMON-UHFFFAOYSA-N
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Description

4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid is an organic compound that features both a sulfonamide and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a benzoic acid derivative followed by sulfonamide formation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-aminobenzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Methylthio)phenylboronic acid

Uniqueness

4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid is unique due to the presence of both a nitro and a sulfonamide group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-[3-(dimethylsulfamoyl)phenyl]-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-16(2)24(22,23)12-5-3-4-10(8-12)11-6-7-13(15(18)19)14(9-11)17(20)21/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTGPSGAJGSMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801150755
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-[(dimethylamino)sulfonyl]-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801150755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-51-0
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-[(dimethylamino)sulfonyl]-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261971-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-[(dimethylamino)sulfonyl]-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801150755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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